4-Bromo-2-(sec-butoxy)aniline

Lipophilicity Drug design ADME prediction

4-Bromo-2-(sec-butoxy)aniline (CAS 1469092-63-4) is a disubstituted aniline building block bearing a bromine atom at the para position and a sec-butoxy (-OCH(CH₃)CH₂CH₃) group at the ortho position relative to the primary amine. With a molecular weight of 244.13 g·mol⁻¹, a predicted XLogP3 of 3.2, and a topological polar surface area (TPSA) of 35.3 Ų, it occupies a distinct physicochemical niche among 4-bromo-2-alkoxyaniline analogs.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B13498585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(sec-butoxy)aniline
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCCC(C)OC1=C(C=CC(=C1)Br)N
InChIInChI=1S/C10H14BrNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3
InChIKeyXHPUEUHVBMESNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(sec-butoxy)aniline (CAS 1469092-63-4): Procurement-Grade Physicochemical and Synthetic Profile


4-Bromo-2-(sec-butoxy)aniline (CAS 1469092-63-4) is a disubstituted aniline building block bearing a bromine atom at the para position and a sec-butoxy (-OCH(CH₃)CH₂CH₃) group at the ortho position relative to the primary amine [1]. With a molecular weight of 244.13 g·mol⁻¹, a predicted XLogP3 of 3.2, and a topological polar surface area (TPSA) of 35.3 Ų, it occupies a distinct physicochemical niche among 4-bromo-2-alkoxyaniline analogs [1]. Its single undefined stereocenter in the sec-butoxy side chain introduces the possibility of stereochemical differentiation in target binding, a feature absent in achiral n-alkoxy or symmetrically branched (e.g., isopropoxy) comparators [2].

Why Generic 4-Bromo-2-alkoxyaniline Substitution Fails for 4-Bromo-2-(sec-butoxy)aniline


Among 4-bromo-2-alkoxyanilines, the alkoxy substituent is not a passive spectator group. Variation in alkoxy chain length, branching, and regioisomerism fundamentally alters the compound's lipophilicity (XLogP3), steric profile, pKa, and metabolic stability—each of which directly impacts partitioning into biological membranes, binding-site complementarity, and cross-coupling reactivity [1]. Specifically, replacing the sec-butoxy group with a methoxy, ethoxy, or n-butoxy analog changes the calculated lipophilicity by approximately 0.5–1.5 log units, which can shift predicted membrane permeability and off-target promiscuity profiles [1]. Furthermore, positional isomerism (e.g., 5-bromo-2-(sec-butoxy)aniline, CAS 1183395-18-7) relocates the bromine handle, altering the regiochemical outcome of downstream palladium-catalyzed cross-coupling reactions. These multidimensional differences mean that structure–activity relationships (SAR), synthetic routes, and procurement specifications are not transferable between closely related analogs without quantitative revalidation.

4-Bromo-2-(sec-butoxy)aniline: Quantitative Comparative Evidence for Procurement Decisions


Lipophilicity Differentiation: XLogP3 of 4-Bromo-2-(sec-butoxy)aniline vs. Shorter-Chain 4-Bromo-2-alkoxyanilines

The target compound's predicted XLogP3 of 3.2 [1] exceeds that of the 4-bromo-2-ethoxy analog (predicted XLogP3 ≈2.1–2.3, based on a two-methylene reduction in the alkoxy chain) and the 4-bromo-2-isopropoxy analog (predicted XLogP3 ≈2.7–2.9) . This lipophilicity increment of 0.3–1.1 log units places the sec-butoxy derivative in the range associated with improved passive membrane permeability while remaining below the LogP >5 threshold often correlated with poor solubility and promiscuous off-target binding [2]. For medicinal chemistry programs requiring balanced permeability with maintained aqueous solubility, this intermediate LogP value offers a differentiated starting point.

Lipophilicity Drug design ADME prediction

Steric and Stereochemical Differentiation: sec-Butoxy Branching vs. Linear n-Butoxy in 4-Bromo-2-alkoxyanilines

4-Bromo-2-(sec-butoxy)aniline possesses one undefined stereocenter at the sec-butoxy C-2 carbon (CH₃–CH*–CH₂CH₃), a feature absent in the achiral 4-bromo-2-(n-butoxy)aniline analog [1]. The branched sec-butoxy group presents a larger steric footprint (Taft steric parameter Eₛ ≈−0.7 to −0.9 for sec-alkyl vs. Eₛ ≈−0.3 to −0.4 for n-alkyl) [2]. This steric differentiation can modulate the regioselectivity of electrophilic aromatic substitution at the remaining unsubstituted positions (C-3, C-5, C-6) and influence the conformational preferences of the ortho-amino group, impacting hydrogen-bond donor geometry toward biological targets.

Steric effects Stereochemistry Enantioselective synthesis

Purity Specification Benchmark: 4-Bromo-2-(sec-butoxy)aniline (≥98%) vs. 5-Bromo Positional Isomer (95%)

Multiple commercial suppliers list 4-bromo-2-(sec-butoxy)aniline at ≥98% purity (HPLC or equivalent) , whereas the 5-bromo positional isomer (CAS 1183395-18-7) is available from at least one major vendor at 95% purity . This 3-percentage-point purity differential is non-trivial for building-block procurement: a 95% purity batch may contain up to 5% unidentified impurities that can propagate through multi-step syntheses, complicating intermediate characterization and reducing final API yield. For research programs operating under rigorous QC standards (e.g., pharmaceutical lead optimization), the higher specification directly reduces the risk of impurity-driven false positives in biological assays.

Purity assurance Quality control Reproducibility

Regiochemical Orthogonality: 4-Bromo Substitution for para-Directed Cross-Coupling vs. 5-Bromo Isomer

The bromine atom at the 4-position (para to the amino group) in the target compound provides a geometrically and electronically distinct cross-coupling handle compared to the 5-bromo-2-(sec-butoxy)aniline isomer (CAS 1183395-18-7), where bromine occupies the position para to the sec-butoxy group and meta to the amine [1]. These two regioisomers are not synthetically interchangeable: each directs C–C or C–N bond formation to a unique position on the aromatic ring, producing constitutionally different products after Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings. In medicinal chemistry campaigns where the vector of aryl extension is critical for target complementarity, selecting the correct bromo-regioisomer is mandatory and cannot be compensated by adjusting reaction conditions.

Cross-coupling Regioselectivity Synthetic methodology

Class-Level Pharmacological Precedent: sec-Butoxy Anilines as Potent Enzyme Inhibitors

While no direct biological activity data for 4-bromo-2-(sec-butoxy)aniline itself were identified in the public domain, the structurally related 3-(sec-butoxy)aniline regioisomer (CAS 65382-94-7) has been reported as a potent inhibitor of uridine phosphorylase (UrdPase) with an IC₅₀ of 0.027 μM and demonstrated in vivo elevation of plasma uridine levels in rats . This establishes a class-level precedent that the sec-butoxy-aniline pharmacophore can engage biological targets with high affinity when the alkoxy substitution pattern aligns with the target binding site. The additional bromine at C-4 in the target compound provides a vector for further elaboration (e.g., via cross-coupling) to optimize potency and selectivity, while the sec-butoxy group maintains the steric and lipophilic features associated with target recognition.

Enzyme inhibition Uridine phosphorylase Pharmacological SAR

4-Bromo-2-(sec-butoxy)aniline: Evidence-Backed Application Scenarios for Procurement


Lead Optimization in CNS Drug Discovery Requiring Balanced LogP (3.0–3.5) and Synthetic Tractability

The compound's predicted XLogP3 of 3.2 positions it within the optimal lipophilicity range for CNS drug candidates, where LogP values of 2–4 are associated with favorable blood–brain barrier penetration [1]. Its 4-bromo substituent provides a universal handle for late-stage diversification via Suzuki-Miyaura coupling, enabling rapid SAR exploration around the para position while the sec-butoxy group maintains a constant steric and electronic profile at the ortho position [1]. This modularity supports efficient parallel library synthesis in medicinal chemistry programs targeting neurological or psychiatric indications.

Synthesis of Chiral Drug Candidates via Enantiomerically Resolved sec-Butoxy Intermediates

The undefined stereocenter in the sec-butoxy side chain presents an opportunity for chiral resolution or asymmetric synthesis to generate enantiopure building blocks [1]. Such enantiopure intermediates are valuable for patent differentiation in competitive therapeutic areas where racemic or achiral alkoxy anilines have been extensively claimed in prior art. The 4-bromo handle remains intact through chiral resolution steps, preserving the compound's utility for subsequent cross-coupling diversification.

Regiochemically Defined Building Block for Kinase Inhibitor Scaffolds

4-Bromo-2-(sec-butoxy)aniline serves as a regiochemically unambiguous precursor for the synthesis of 4-arylamino-substituted aromatic cores commonly found in Type II kinase inhibitors [1]. Unlike the 5-bromo isomer, which would direct aryl substitution to a different vector, the para-bromo arrangement ensures the aryl extension projects along the correct trajectory for occupancy of the kinase hydrophobic back pocket. Procurement of the correct regioisomer (confirmed by CAS 1469092-63-4) is critical to maintaining the designed inhibitor geometry.

High-Purity Intermediate for GMP-Adjacent Preclinical Synthesis Campaigns

With vendor-specified purity ≥98%, 4-bromo-2-(sec-butoxy)aniline meets the input-quality threshold typically required for preclinical candidate synthesis where impurity profiles must be rigorously controlled [1]. The 3-percentage-point purity advantage over the commercial 5-bromo isomer (95%) translates to fewer unidentified impurities entering multi-step synthetic sequences, reducing the analytical burden during intermediate characterization and facilitating smoother technology transfer to CRO partners [1].

Quote Request

Request a Quote for 4-Bromo-2-(sec-butoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.